(Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-20-8-4-7-18-16(19)13(11-17)9-12-5-6-14(21-2)10-15(12)22-3/h5-6,9-10H,4,7-8H2,1-3H3,(H,18,19)/b13-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBMPKQIMQFOA-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=C(C=C(C=C1)OC)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=C(C=C(C=C1)OC)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Functionalization with Dimethoxyphenyl and Methoxypropyl Groups: These groups can be introduced through various substitution reactions, often involving the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology and Medicine
Pharmaceutical Research:
Biological Studies: Investigation of its interactions with biological molecules and potential bioactivity.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: As a precursor or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism by which (Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide exerts its effects would depend on its specific application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and aromatic ring suggests potential interactions through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide (CAS 940808-11-7) Structural Differences: Features a 3-chloro-4,5-dimethoxyphenyl group instead of 2,4-dimethoxyphenyl. The molecular weight (338.78 g/mol) is higher than the target compound (exact weight unspecified but estimated ~335–340 g/mol). Synthetic Pathway: Likely synthesized via similar phosphoramidite coupling or Knoevenagel condensation methods, as seen in related enamide syntheses .
- 2-Cyano-3-(4-oxo-4H-chromone-3-yl)prop-2-enamide (Compound 1 in ) Structural Differences: Replaces the dimethoxyphenyl group with a chromone system (4-oxo-4H-chromone-3-yl). Implications: The chromone core may confer fluorescence or antioxidant activity, diverging from the target compound’s methoxy-driven electronic effects .
Modifications to the Amide Side Chain
- (Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide (CAS 1099323-49-5) Structural Differences: Substitutes the 3-methoxypropylamide with a cyclopropyl group and introduces an oxazole-containing side chain on the phenyl ring. The oxazole moiety may engage in π-π stacking or hydrogen bonding, distinct from the target compound’s methoxypropyl chain .
- (Z)-2-Cinnamamido-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (Compound 3212 in ) Structural Differences: Utilizes a cinnamamido group and a simpler N-propylamide side chain.
Heterocyclic Analogs
- 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid () Structural Differences: Replaces the enamide-cyano system with a triazole-thioacetic acid scaffold. Implications: The triazole ring introduces hydrogen-bonding capacity and metabolic resistance, while the sulfur atom may influence redox properties .
Data Tables
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| (Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide (Target) | Likely C16H19NO4 | ~335–340* | 2,4-Dimethoxyphenyl, 3-methoxypropylamide |
| (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-...prop-2-enamide (CAS 940808-11-7) | C16H19ClN2O4 | 338.78 | 3-Chloro-4,5-dimethoxyphenyl |
| (Z)-2-Cyano-N-cyclopropyl-3-[4-(oxazolylmethoxy)phenyl]prop-2-enamide | C19H19N3O3 | 337.40 | Cyclopropylamide, oxazolylmethoxy |
| 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid | C12H12N3O3S | 281.30 | Triazole-thioacetic acid |
Research Findings and Implications
- Solubility : The 3-methoxypropyl chain likely enhances aqueous solubility compared to N-propyl or cyclopropyl analogs, as seen in compound 3212 .
- Biological Relevance : While direct activity data are lacking, triazole derivatives () and chromone-containing compounds () demonstrate antimicrobial and antioxidant properties, suggesting the target compound’s dimethoxy-enamide system could be optimized for similar applications.
Biological Activity
(Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.35 g/mol. The compound features a cyano group, a prop-2-enamide backbone, and methoxy-substituted phenyl groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent. The presence of the cyano group may play a role in enhancing its antimicrobial properties.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers in vitro, providing a basis for further research into its use for inflammatory conditions.
The pharmacological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
- Interaction with DNA : Some studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy.
Case Study 2: Antimicrobial Efficacy
Research conducted by the Department of Microbiology showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising potential as an antimicrobial agent.
Q & A
Basic Synthesis Methodology
Q: What are the foundational synthetic routes for preparing (Z)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxypropyl)prop-2-enamide? A: The compound can be synthesized via a multi-step approach:
- Substitution reaction : React 2,4-dimethoxyphenyl precursors (e.g., halogenated derivatives) with cyanoacetamide intermediates under alkaline conditions to form the enamide backbone .
- Condensation : Use condensing agents (e.g., DCC or EDC) to link the methoxypropylamine group to the cyanoacetamide moiety, ensuring Z-configuration retention via controlled temperature (20–30°C) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol for isolation .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to enhance yield and stereoselectivity? A: Utilize Design of Experiments (DoE) to systematically evaluate variables:
- Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve stereochemical control .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while non-polar solvents favor Z-isomer formation .
- Temperature gradients : Lower temperatures (0–10°C) reduce side reactions, as shown in analogous enamide syntheses .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as demonstrated in related pyridazine derivatives .
Analytical Characterization Techniques
Q: What methods validate the structural integrity and purity of the compound? A: Combine multiple techniques:
- X-ray crystallography : Resolves Z-configuration and confirms dihedral angles (e.g., 85–89°C melting point range in similar methoxyphenyl derivatives) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation .
- NMR : ¹H and ¹³C spectra verify methoxy group integration (δ 3.2–3.8 ppm) and cyano resonance (δ 110–120 ppm) .
Addressing Data Contradictions
Q: How to resolve discrepancies between analytical results (e.g., HPLC vs. crystallography)? A:
- Cross-validation : Replicate analyses using independent methods (e.g., LC-MS for molecular weight confirmation alongside XRD) .
- Sample preparation : Ensure uniform drying to eliminate solvent interference in crystallography .
- Statistical analysis : Apply ANOVA to identify outliers in HPLC retention times caused by impurities .
Safety and Handling Protocols
Q: What safety measures are critical during synthesis and handling? A:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of cyano-related vapors .
- Spill management : Neutralize with activated charcoal and dispose via hazardous waste protocols .
Biological Activity Profiling
Q: How to investigate the compound’s interactions with biological targets? A:
- Enzyme assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Molecular docking : Simulate binding to receptors (e.g., CXCR2 antagonist models) using Schrödinger Suite or AutoDock .
- In vitro toxicity : Screen against HEK293 or HepG2 cell lines with MTT assays to assess cytotoxicity .
Purification Challenges
Q: What strategies improve purification of the Z-isomer from reaction mixtures? A:
- Chiral chromatography : Use amylose-based columns to separate Z/E isomers .
- Continuous-flow systems : Implement microreactors for real-time separation, reducing degradation (e.g., Omura-Sharma-Swern oxidation methods) .
- pH-controlled extraction : Adjust to pH 6–7 to isolate the neutral enamide species .
Stability Under Storage Conditions
Q: How should the compound be stored to prevent degradation? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
